9Yyx84C6B7
Description
9Yyx84C6B7 is a brominated heterocyclic carboxylic acid derivative with a benzothiophene core structure. Based on analogous compounds in the evidence, 9Yyx84C6B7 likely exhibits the following properties:
- Molecular formula: C₉H₅BrO₂S (inferred from structurally similar compounds in and ).
- Molecular weight: ~257–260 g/mol.
- Applications: Such compounds are often explored as intermediates in pharmaceuticals, agrochemicals, or organic electronics due to their electron-withdrawing substituents and stability .
Properties
CAS No. |
404824-79-9 |
|---|---|
Molecular Formula |
C15H16N6O9S2 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C15H16N6O9S2/c1-6-11(14(25)21(6)32(27,28)29)18-13(24)12(8-5-31-15(16)17-8)19-30-4-7-2-9(22)10(23)3-20(7)26/h2-3,5-6,11,23,26H,4H2,1H3,(H2,16,17)(H,18,24)(H,27,28,29)/b19-12-/t6-,11-/m0/s1 |
InChI Key |
UUGRTBCTVUNWTN-DLRIENLKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9Yyx84C6B7 involves multiple steps, including the formation of diazonium salts and coupling reactions. The preparation method typically starts with the formation of a diazonium salt in an acidic medium, followed by coupling with another compound to form the desired product . The reaction conditions often require precise control of temperature, pH, and concentration to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of 9Yyx84C6B7 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced technologies such as microfluidization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9Yyx84C6B7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler molecules with fewer functional groups .
Scientific Research Applications
9Yyx84C6B7 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an active ingredient in drug formulations.
Industry: The compound is used in the production of specialized materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 9Yyx84C6B7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with mitochondrial complex III and other cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 9Yyx84C6B7 with structurally related compounds, emphasizing molecular properties, synthesis methods, and bioactivity. Data are extrapolated from and , which detail benzothiophene derivatives and brominated aromatic acids.
Key Findings:
Structural Impact on Properties :
- The position of bromine and methyl substituents (e.g., 6-bromo vs. 7-bromo) influences LogP and solubility. For instance, 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid has a higher LogP (2.6–2.9) due to increased hydrophobicity from the methyl group .
- 9Yyx84C6B7, lacking alkyl groups, likely has moderate solubility (~0.2–0.4 mg/mL), comparable to CAS 41841-16-1 .
Synthetic Accessibility: All compounds share sulfuryl chloride-mediated synthesis, but solvent choice (ethanol vs. methanol) affects reaction efficiency and purity. Methanol-based methods yield higher purity in brominated derivatives .
Biological Activity: Brominated benzothiophenes consistently inhibit CYP1A2, a cytochrome P450 enzyme involved in drug metabolism.
Thermodynamic Stability :
- Compounds with fewer substituents (e.g., 9Yyx84C6B7) exhibit higher melting points (>200°C) due to stronger intermolecular hydrogen bonding from the carboxylic acid group .
Research Implications and Limitations
- Advantages of 9Yyx84C6B7 : Its simpler structure enhances synthetic reproducibility compared to multi-substituted analogs. The absence of methyl groups may also reduce metabolic complexity in vivo .
- Limitations : Like similar compounds, 9Yyx84C6B7’s bromine atom poses environmental toxicity concerns, requiring careful handling and disposal .
- Future Directions : Comparative studies should explore halogen substitution (e.g., chlorine or iodine) to modulate bioavailability and toxicity profiles.
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